molecular formula C16H16N2O2 B13677854 2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13677854
M. Wt: 268.31 g/mol
InChI Key: NPNFSCCHZYRZIB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy groups and the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H16N2O2/c1-11-5-4-6-16-17-13(10-18(11)16)12-7-8-14(19-2)15(9-12)20-3/h4-10H,1-3H3

InChI Key

NPNFSCCHZYRZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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